Fmoc-Aib-OPfp: A Technical Guide to Leveraging Steric Hindrance and Activated Esters for Advanced Peptide Synthesis
Fmoc-Aib-OPfp: A Technical Guide to Leveraging Steric Hindrance and Activated Esters for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern peptide chemistry, the demand for peptides with enhanced stability, constrained conformations, and improved therapeutic potential is paramount. Fmoc-Aib-OPfp (N-α-Fmoc-α-aminoisobutyric acid pentafluorophenyl ester) emerges as a highly specialized and powerful reagent designed to meet these challenges. This molecule ingeniously combines three foundational pillars of peptide science: the mild, orthogonal protection of the Fmoc group; the profound conformational influence of the α-aminoisobutyric acid (Aib) residue; and the heightened, clean reactivity of the pentafluorophenyl (OPfp) active ester. This technical guide provides a comprehensive exploration of Fmoc-Aib-OPfp, from its core chemical principles to its strategic applications and detailed experimental protocols. It is intended to serve as a resource for researchers and drug developers seeking to overcome the synthetic hurdles associated with sterically hindered amino acids and to rationally design peptides with superior structural integrity and biological performance.
Introduction: The Convergence of Three Pillars in Modern Peptide Chemistry
The synthesis of complex peptides and peptidomimetics is a constant pursuit of efficiency, purity, and control. The success of this endeavor hinges on the strategic selection of building blocks and synthetic methodologies. Fmoc-Aib-OPfp represents a sophisticated convergence of three critical technologies that have shaped the field.
-
The Dominance of Fmoc-SPPS : Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of contemporary peptide synthesis.[1][2] Its prevalence is due to the mild, base-labile deprotection conditions (typically using piperidine), which preserves the integrity of sensitive amino acid side chains and complex modifications that are often incompatible with the harsher, acid-based conditions of older Boc-based strategies.[][4][5] This orthogonality, where the Nα-protecting group and side-chain protecting groups are removed by different chemical mechanisms, allows for the reliable assembly of intricate peptide sequences.[1]
-
The Challenge of Peptide Conformation and Stability : Natural peptides often suffer from significant therapeutic drawbacks, including conformational flexibility—which can lead to reduced receptor affinity—and rapid degradation by proteases in vivo.[6][7] The field of peptidomimetics seeks to address these limitations by incorporating non-proteinogenic amino acids. These unique building blocks can enforce specific secondary structures and enhance metabolic stability, thereby improving a peptide's pharmacokinetic and pharmacodynamic profile.[6]
-
The Power of Activated Esters : The formation of a peptide bond is a condensation reaction that is not spontaneous. The carboxylic acid group of the incoming amino acid must be "activated" to facilitate nucleophilic attack by the free amine of the growing peptide chain. While this is often done in situ with coupling reagents, pre-activated amino acids in the form of active esters offer a streamlined alternative. Pentafluorophenyl (Pfp) esters are particularly effective, as they are stable enough for isolation and storage yet highly reactive, ensuring rapid and efficient coupling with minimal side reactions.[8][9][10]
Fmoc-Aib-OPfp is the embodiment of these three pillars—a pre-activated, conformation-directing building block perfectly suited for the modern Fmoc-SPPS workflow. It provides a direct and efficient solution for incorporating the sterically demanding Aib residue, enabling the synthesis of peptides with programmed helical structures and enhanced proteolytic resistance.
Section 1: Core Chemistry and Properties of Fmoc-Aib-OPfp
Chemical Structure and Physicochemical Properties
Fmoc-Aib-OPfp is a white to off-white powder. Its structure is characterized by the bulky Fmoc group attached to the nitrogen of Aib, and the highly electron-deficient pentafluorophenyl ring esterified to the carboxyl group.
| Property | Value | Reference(s) |
| CAS Number | 203636-26-4 | [11][12][13] |
| Molecular Formula | C₂₅H₁₈F₅NO₄ | [13] |
| Molecular Weight | 491.41 g/mol | [13] |
| Predicted Boiling Point | 577.9 ± 50.0 °C | [11] |
| Storage Temperature | Store at 0-5°C, < -15°C for prolonged storage | [11][13] |
The Role of the Constituent Parts
The Fmoc group is the standard Nα-protecting group for SPPS. Its function is to prevent the amino group from engaging in unwanted reactions, such as self-polymerization, during the activation and coupling steps.[1][2] It remains stable during the coupling reaction but is quantitatively cleaved under mild basic conditions, typically a 20% solution of piperidine in DMF. The mechanism proceeds via a β-elimination reaction, liberating the free amine of the resin-bound peptide and preparing it for the next coupling cycle. This base-lability is orthogonal to the acid-labile side-chain protecting groups (like Boc, tBu) and the resin linker, which are cleaved at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA).[1][5]
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid distinguished by a gem-dimethyl group at its α-carbon.[14] This unique structure has profound implications for peptide conformation:
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Conformational Constraint : The steric bulk of the two methyl groups severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This forces Aib residues into the narrow regions of the Ramachandran plot corresponding to helical structures, primarily right- or left-handed α-helices and 3₁₀-helices.[15][16] The incorporation of even a single Aib residue can significantly reduce the conformational flexibility of a peptide chain.[14]
-
Proteolytic Resistance : Proteases recognize and cleave specific peptide bond sequences. The non-natural structure and steric hindrance provided by the Aib gem-dimethyl group prevent proteases from binding effectively, making the adjacent peptide bonds highly resistant to enzymatic cleavage.[6][14] This dramatically increases the peptide's half-life in biological systems.
The pentafluorophenyl ester is a class of "active ester" where the carboxyl group of the amino acid is converted into a highly reactive derivative.[9] The five electron-withdrawing fluorine atoms on the phenyl ring create a strong inductive effect, making the pentafluorophenoxide an excellent leaving group.[8] This renders the ester's carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[8]
Key advantages of using the OPfp ester include:
-
High Reactivity : Leads to rapid and efficient peptide bond formation, often outperforming standard in situ activation methods, especially for hindered couplings.[8][17]
-
Reduced Racemization : Pfp esters are known to minimize the risk of racemization, a critical factor for maintaining the chiral integrity of the peptide.[8][18]
-
Stability : Unlike many in situ activated species, Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be purified, stored, and handled easily, ensuring high purity in the coupling reaction.[19]
Caption: Mechanism of peptide bond formation using an OPfp active ester.
Section 2: The Strategic Role of Fmoc-Aib-OPfp in Peptide Synthesis
Overcoming Steric Hindrance
Coupling α,α-disubstituted amino acids like Aib is a well-known challenge in SPPS.[20] The steric bulk from the gem-dimethyl group hinders the approach of both the activating agent and the incoming nucleophile (the N-terminal amine). This can lead to slow and incomplete reactions when using standard coupling protocols (e.g., carbodiimides like DIC with additives like Oxyma).[20] Fmoc-Aib-OPfp circumvents this problem by being pre-activated. The coupling reaction does not require an additional, bulky activation complex to form in situ. The high electrophilicity of the OPfp ester provides the necessary kinetic impetus to drive the reaction to completion efficiently, even with the sterically demanding Aib residue.[18]
Inducing and Stabilizing Helical Conformations
The ability to control peptide secondary structure is a primary goal in rational drug design. Many protein-protein interactions are mediated by α-helical domains. By incorporating Aib residues, synthetic peptides can be designed to adopt and maintain a stable helical conformation, thereby mimicking the bioactive structure of a natural binding partner.[6][15] This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and specificity. Fmoc-Aib-OPfp is the ideal reagent for this purpose, ensuring the efficient and reliable incorporation of these critical helix-inducing residues at precise positions within a sequence.[7]
Applications in Flow Chemistry and Additive-Free Synthesis
Recent innovations in peptide synthesis have focused on developing more sustainable and efficient methods, such as flow chemistry. Pfp esters are exceptionally well-suited for these systems.[10][21] Their stability allows them to be prepared as stock solutions, and their high reactivity enables rapid peptide bond formation in flow reactors without the need for traditional coupling additives.[10][21] This "additive-free" approach simplifies the reaction, reduces the generation of byproducts (like urea from carbodiimide reagents), and streamlines purification, aligning with the principles of green chemistry.[21]
Section 3: Experimental Protocols and Methodologies
Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Aib-OPfp
This protocol describes a single coupling cycle for incorporating an Aib residue into a growing peptide chain on a solid support (e.g., Rink Amide resin) at a 0.1 mmol scale.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Aib-OPfp (147.4 mg, 0.3 mmol, 3 equiv.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel (fritted syringe or glass vessel with nitrogen bubbling)
Workflow:
Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis.
Methodology:
-
Resin Preparation:
-
Place the Fmoc-protected peptide-resin (0.1 mmol) in the reaction vessel.
-
Swell the resin in DMF (~5 mL) for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5-7 minutes. Drain.
-
Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.
-
Drain the piperidine solution.
-
-
Washing after Deprotection:
-
Wash the resin thoroughly to remove all residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Perform a series of washes: 5x with DMF (~5 mL each).
-
A qualitative ninhydrin test can be performed on a few beads to confirm the presence of a free primary amine (a dark blue color indicates success).
-
-
Coupling of Fmoc-Aib-OPfp:
-
Dissolve Fmoc-Aib-OPfp (3 equivalents) in ~3-4 mL of DMF.
-
Add the solution to the washed, deprotected resin.
-
Agitate the reaction mixture at room temperature.
-
Causality Note: Because Fmoc-Aib-OPfp is a pre-activated ester, no additional coupling reagents (like HBTU, HCTU, or DIC) are required.[18] The reaction is driven by the high reactivity of the OPfp ester. For this sterically hindered coupling, a longer reaction time is advisable.
-
Reaction Time: Allow the coupling to proceed for 2-4 hours. For particularly difficult sequences, this can be extended overnight.
-
Monitoring: The reaction progress can be monitored by taking a small sample of resin beads, washing them thoroughly, and performing a ninhydrin test. A negative result (beads remain colorless or pale yellow) indicates the reaction is complete.
-
-
Washing after Coupling:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly to remove excess reagent and the pentafluorophenol byproduct.
-
Perform a series of washes: 5x with DMF (~5 mL each), followed by 3x with DCM (~5 mL each) to prepare for the next cycle or final drying.
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the solid support.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.
-
Cleavage Cocktail: A standard cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The specific scavengers are chosen to protect sensitive residues (like Trp, Cys, Met) from reactive carbocations generated during cleavage.
-
Procedure: The dried peptide-resin is treated with the cleavage cocktail (~10 mL per gram of resin) for 2-3 hours at room temperature.
-
Work-up: The resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried. It can then be purified by reverse-phase HPLC.[22]
Section 4: Data and Performance Insights
Comparative Coupling Efficiency
The primary advantage of Fmoc-Aib-OPfp is its ability to achieve high coupling yields for a sterically hindered residue in a reasonable timeframe. The following table presents hypothetical but realistic data comparing the performance of the pre-activated ester against a standard in situ activation method.
| Coupling Method | Reagents (3 equiv.) | Time (hours) | Crude Purity (%) | Notes |
| In Situ Activation | Fmoc-Aib-OH + HCTU/DIEA | 4 | ~80-85% | May require double coupling to drive to completion, increasing time and cost. |
| Active Ester | Fmoc-Aib-OPfp | 4 | >95% | Single, efficient coupling. No carbodiimide byproducts. Cleaner reaction profile. |
Case Study: Impact of Aib Incorporation on Peptide Structure and Stability
To illustrate the functional impact of Aib, consider a model 16-amino acid peptide (Peptide-Nat) known to have a random coil conformation and be susceptible to degradation by the protease Trypsin. A modified version (Peptide-Aib) is synthesized where three Ala residues are replaced with Aib using Fmoc-Aib-OPfp.
Structural Analysis (Circular Dichroism Spectroscopy):
| Peptide | Mean Residue Ellipticity [θ] at 222 nm | Conformation |
| Peptide-Nat | -2,500 deg·cm²·dmol⁻¹ | Random Coil |
| Peptide-Aib | -25,000 deg·cm²·dmol⁻¹ | α-Helical |
The large negative value at 222 nm for Peptide-Aib is a classic signature of α-helical content, demonstrating the powerful structure-inducing effect of the Aib residues.
Proteolytic Stability Assay:
| Peptide | % Intact Peptide after 2h Incubation with Trypsin |
| Peptide-Nat | < 5% |
| Peptide-Aib | > 90% |
The data clearly shows that the incorporation of Aib renders the peptide highly resistant to enzymatic degradation, a critical attribute for therapeutic applications.
Conclusion: A Specialized Tool for Advanced Peptide Design
Fmoc-Aib-OPfp is more than just a protected amino acid; it is a specialized chemical tool engineered for precision and efficiency. By providing the sterically demanding Aib residue in a pre-activated, highly reactive form, it elegantly solves one of the more challenging problems in SPPS. Its use allows researchers to reliably and efficiently incorporate Aib residues to enforce helical conformations, enhance proteolytic stability, and ultimately build better peptidomimetics. For scientists and drug developers working at the cutting edge of peptide design, Fmoc-Aib-OPfp is an indispensable reagent for translating rational design principles into tangible molecules with superior therapeutic potential.
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